2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide
Overview
Description
2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyran ring, a morpholine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a suitable halogenated precursor with morpholine in the presence of a base, such as potassium carbonate.
Coupling of the Pyran and Morpholine Rings: The final step involves the coupling of the pyran and morpholine rings through an amide bond formation. This can be achieved using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory or antiviral effects.
Comparison with Similar Compounds
2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide can be compared with other similar compounds, such as:
2,4-dimethyl-N-[2-(piperidine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.
2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyridine-3-carboxamide: This compound has a pyridine ring instead of a pyran ring, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-11-16(22)26-13(2)17(12)18(23)20-15-6-4-3-5-14(15)19(24)21-7-9-25-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIWMBBUVVEPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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